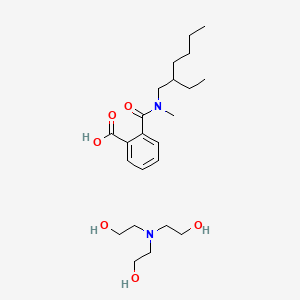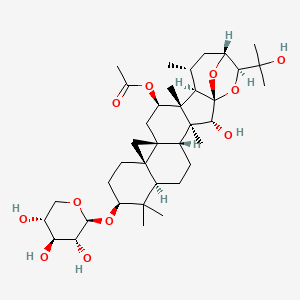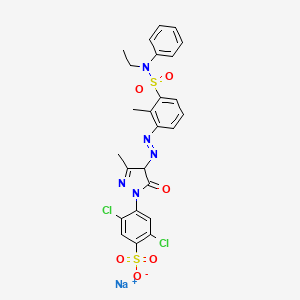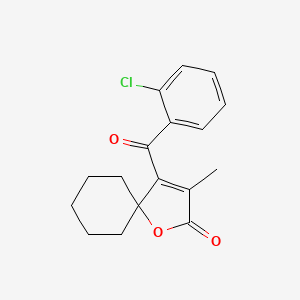
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” is a complex organic compound that features a spirocyclic structure. Spiro compounds are characterized by a unique arrangement where two rings are connected through a single atom. This compound also contains a chlorobenzoyl group and a methyl group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chlorobenzoyl and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic structure through cyclization reactions.
Acylation Reactions: Introduction of the chlorobenzoyl group using reagents like 2-chlorobenzoyl chloride.
Alkylation Reactions: Addition of the methyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
“1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chlorobenzoyl group or other parts of the molecule.
Substitution: The chlorobenzoyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
“1-Oxaspiro(4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic Compounds: Other spiro compounds with different substituents.
Chlorobenzoyl Derivatives: Compounds containing the chlorobenzoyl group but with different core structures.
Methylated Compounds: Molecules with methyl groups attached to different positions.
Uniqueness
The unique combination of the spirocyclic structure, chlorobenzoyl group, and methyl group in “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” sets it apart from other compounds. This unique structure can lead to distinct chemical properties and reactivity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
86560-09-0 |
|---|---|
Molekularformel |
C17H17ClO3 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
4-(2-chlorobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H17ClO3/c1-11-14(15(19)12-7-3-4-8-13(12)18)17(21-16(11)20)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI-Schlüssel |
HZRFWONPELLVHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


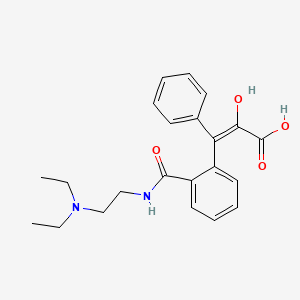
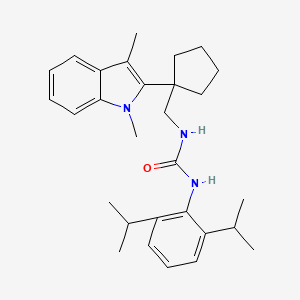

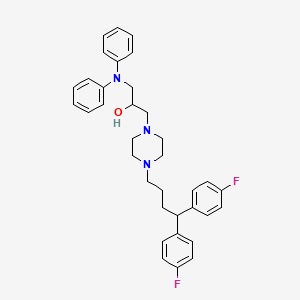

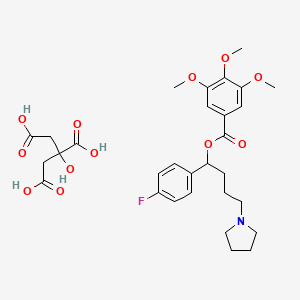
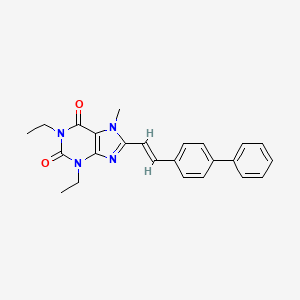

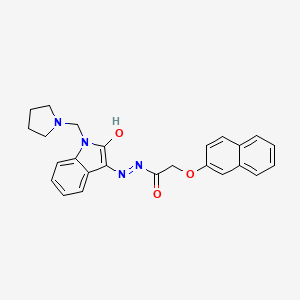

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
